5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride
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Overview
Description
5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a quinoline moiety, and various functional groups that contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride typically involves multiple steps, starting with the preparation of the precursor compounds. One common route involves the reaction of 7-chloroquinoline with ethylenediamine to form an intermediate, which is then reacted with 1,3-dimethylbenzimidazole under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .
Scientific Research Applications
5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline derivatives: Various compounds with modifications to the quinoline moiety, used in different therapeutic applications.
Uniqueness
What sets 5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride apart is its unique combination of a benzimidazole core and a quinoline moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to other similar compounds .
Properties
Molecular Formula |
C21H23Cl2N5O |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
5-[[2-[(7-chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C21H22ClN5O.ClH/c1-26-19-6-3-14(11-20(19)27(2)21(26)28)13-23-9-10-25-17-7-8-24-18-12-15(22)4-5-16(17)18;/h3-8,11-12,23H,9-10,13H2,1-2H3,(H,24,25);1H |
InChI Key |
VZVZSYKIWZHYQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCNC3=C4C=CC(=CC4=NC=C3)Cl)N(C1=O)C.Cl |
Origin of Product |
United States |
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